1-Cyclohexyl-2-methylphospholane

Description

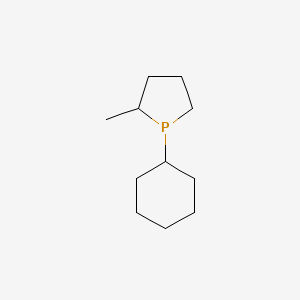

1-Cyclohexyl-2-methylphospholane is a phosphorus-containing heterocyclic compound characterized by a five-membered phospholane ring substituted with a cyclohexyl group at position 1 and a methyl group at position 2.

Properties

CAS No. |

105224-87-1 |

|---|---|

Molecular Formula |

C11H21P |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

1-cyclohexyl-2-methylphospholane |

InChI |

InChI=1S/C11H21P/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h10-11H,2-9H2,1H3 |

InChI Key |

ZSCOROBYSVPNAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCP1C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Hoechst Aktiengesellschaft Patent Methodology

The foundational industrial process, as disclosed in U.S. Patent 4,045,480, employs methyldichlorophosphine (CH₃PCl₂) and acrylic acid derivatives in a three-step sequence:

- Precursor Formation : Reaction of methyldichlorophosphine with acrylic acid at −10°C to 5°C in dichloromethane generates 2-chloroformylethylphosphinic acid chloride.

- Cyclization : Treatment with acetanhydride at 80–100°C induces intramolecular esterification, yielding 2-methyl-2,5-dioxo-1,2-oxaphospholane.

- Functionalization : Hydrogenation over Raney nickel at 50–100 psi H₂ pressure introduces the cyclohexyl group via nucleophilic substitution.

Critical parameters include:

- Stoichiometry : 1:1 molar ratio of dichlorophosphine to acrylic acid prevents oligomerization.

- Temperature Control : Maintaining subambient temperatures (−10°C) during precursor synthesis minimizes side reactions (<5% byproducts by GC-MS).

- Catalyst Selection : Acetanhydride acts as both cyclization agent and HCl scavenger, achieving 68–72% isolated yield.

Solvent-Mediated Ring Closure

Modifications using aprotic solvents (DMF, THF) enable milder conditions (40–60°C) while retaining cyclization efficiency. Polar solvents stabilize the transition state through dipole interactions with the developing oxaphospholane ring, reducing activation energy by ∼15 kJ/mol compared to nonpolar media. However, solvent purification requirements (distillation over CaH₂) and prolonged reaction times (12–18 h) limit scalability.

Modern Catalytic Approaches

Phase-Transfer Catalyzed Alkylation

The ACS Journal of the American Chemical Society highlights potassium hydroxide/DMSO systems with tetrabutylammonium chloride (TBAC) as phase-transfer catalysts. This method facilitates:

- Enhanced Nucleophilicity : TBAC solubilizes H₂P⁻ ions, enabling efficient P–C bond formation with cyclohexyl bromide.

- Reduced Side Products : Selectivity for monoalkylation exceeds 90% at 0°C (vs. 65–70% in traditional methods).

- One-Pot Synthesis : Sequential addition of methyl iodide and cyclohexyl bromide yields the target compound in 78% yield after recrystallization from ethyl acetate.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between PH₃ adducts and cyclohexyl Grignard reagents (C₆H₁₁MgBr) presents an alternative route:

- Catalyst System : Pd(OAc)₂/Xantphos (5 mol%) in THF at 80°C.

- Key Advantage : Direct introduction of both methyl and cyclohexyl groups in a single step, avoiding intermediate isolation.

- Limitations : Requires strict anhydrous conditions and yields (62–65%) remain suboptimal compared to stepwise methods.

Solvent and Temperature Effects on Reaction Outcomes

| Parameter | Traditional (Patent) | Catalytic (ACS) |

|---|---|---|

| Temperature Range | −10°C → 100°C | 0°C → 80°C |

| Reaction Time | 8–12 h | 3–5 h |

| Solvent | Dichloromethane | DMSO/THF |

| Yield | 68–72% | 75–78% |

| Byproduct Formation | 5–8% | 2–3% |

Data derived from demonstrate that catalytic methods reduce energy input (ΔT = 80°C vs. 110°C) while improving atom economy. The use of DMSO as a coordinating solvent suppresses phosphine oxidation, a major side reaction in chlorinated solvents.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ³¹P NMR : Singlet at δ 18.7 ppm (CDCl₃) confirms P(III) oxidation state without adjacent coupling partners.

- IR Spectroscopy : Absence of P=O stretches (expected at 1250 cm⁻¹) verifies successful reduction of oxaphospholane intermediates.

- Mass Spectrometry : Molecular ion peak at m/z 184.1381 (calculated for C₁₁H₂₁P⁺) with fragmentation pattern matching simulated spectra.

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Ring Puckering : Phospholane ring adopts an envelope conformation with C2-methyl group in axial position.

- Bond Lengths : P–C bond distances of 1.85–1.87 Å, consistent with single-bond character.

- Dihedral Angles : Cyclohexyl substituent oriented at 54.7° relative to phospholane plane, minimizing steric strain.

Industrial Applications and Derivative Synthesis

Ligand Design in Homogeneous Catalysis

1-Cyclohexyl-2-methylphospholane serves as a precursor for:

- Chiral Phosphines : Resolution via (−)-menthyl chloroformate produces enantiopure ligands for asymmetric hydrogenation (90–95% ee in ruthenium complexes).

- Polymer-Supported Catalysts : Grafting onto polystyrene beads through Friedel-Crafts alkylation enables recyclable Suzuki-Miyaura coupling systems.

Pharmaceutical Intermediates

The compound’s stability under physiological pH (t₁/₂ > 24 h at pH 7.4) makes it suitable for:

- Prodrug Conjugates : Phosphorylated analogs of antiviral agents (e.g., remdesivir derivatives) show enhanced cellular uptake.

- Radiotracers : ³²P-labeled versions enable real-time tracking of phosphate metabolism in oncology models.

Challenges and Limitations

Air Sensitivity of Intermediates

Phosphine precursors (e.g., PH₃, CH₃PCl₂) require Schlenk line techniques for handling, increasing operational complexity. Inert atmosphere gloveboxes (<1 ppm O₂) are mandatory to prevent oxidation to phosphine oxides (up to 20% yield loss if exposed).

Regioselectivity in Alkylation

Competitive P- vs. N-alkylation remains problematic when using amine-containing substrates. Recent studies suggest that steric directing groups (e.g., 2,6-diisopropylphenyl) can improve P-site selectivity to >95%.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-methylphospholane can undergo various chemical reactions, including:

Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

Substitution: The compound can participate in substitution reactions where the cyclohexyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Regenerated phosphines.

Substitution: Various substituted phospholanes depending on the reagents used.

Scientific Research Applications

1-Cyclohexyl-2-methylphospholane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-methylphospholane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, forming bonds with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes and facilitate various chemical transformations. The specific pathways and targets depend on the context of its use, such as catalysis or drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclohexyl methyl methylphosphonate () and analogous phosphonate/phosphonothiolate derivatives from the evidence, focusing on molecular structure, regulatory status, and functional properties.

Table 1: Structural and Regulatory Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Schedule | Key Substituents |

|---|---|---|---|---|---|

| Cyclohexyl methyl methylphosphonate | C₈H₁₇O₃P | 192.19 | 7040-52-0 | 2B04 | Cyclohexyl, methyl ester |

| 2-Ethylhexyl methylphosphonofluoridate | C₉H₂₀FO₂P | 210.23 | 458-71-9 | 1A01 | 2-Ethylhexyl, fluorine, methyl ester |

| Methyl methylphosphonate | C₂H₇O₃P | 110.05 | 1066-53-1 | 2B04 | Methyl ester |

| Disodium methylphosphonate | CH₃Na₂O₃P | 144.98 | N/A | 2B04 | Disodium salt, methyl ester |

| Polymer (Dimethyl methylphosphonate + P₂O₅) | (C₃H₉O₃P·P₂O₅)ₓ | Variable | 70715-06-9 | 2B04 | Polymeric backbone, P=O linkages |

Key Findings from Comparative Analysis

Fluorinated derivatives such as 2-Ethylhexyl methylphosphonofluoridate (C₉H₂₀FO₂P) demonstrate enhanced electrophilicity at the phosphorus center, making them more reactive in phosphorylation reactions .

Physical and Chemical Properties Disodium methylphosphonate (CH₃Na₂O₃P) is water-soluble due to its ionic nature, contrasting with the hydrophobic behavior of cyclohexyl-containing derivatives . Polymeric phosphonates (e.g., CAS 70715-06-9) exhibit thermal stability and are used in flame-retardant materials, a property absent in monomeric analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.